1-(3-Bromopropyl)pyrrole
Overview
Description
1-(3-Bromopropyl)pyrrole, also known as 3-bromopropiophenone, is a heterocyclic compound containing both a pyrrole and bromopropyl moieties. It is a colorless liquid with a boiling point of 81°C and a melting point of -50°C. It is soluble in most organic solvents, including ethanol, methanol, and chloroform. 1-(3-Bromopropyl)pyrrole has a wide range of applications in both organic synthesis and scientific research.
Scientific Research Applications
Drug Discovery
Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, making it a valuable tool for drug design and development .
Material Science
Pyrrole derivatives have applications in material science . The properties of pyrrole make it a fundamental building block for many biologically active molecules .
Catalysis
Pyrrole derivatives are used in catalysis . Modern synthetic pathways include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .
Green Chemistry
Special emphasis is given to the use of green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles .
Synthetic and Organic Chemistry
Pyrrole derivatives have gathered significant attention in the fields of medicinal and organic chemistry . The reactions catalysed by proline, copper oxides, and oxones have been shown to be the most effective synthetic route for pyrrole derivatives at mild reaction conditions and with excellent yields .
Ionic Liquid Synthesis
“1-(3-Bromopropyl)pyrrole” has been used in the synthesis of ionic liquids .
properties
IUPAC Name |
1-(3-bromopropyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIXPLRTYIMRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339589 | |
Record name | 1-(3-Bromopropyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)pyrrole | |
CAS RN |
100779-91-7 | |
Record name | 1-(3-Bromopropyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Bromopropyl)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-(3-bromopropyl)pyrrole interact with the living polyisobutylene chain end, and what is the structural outcome?
A1: In the study by Storey et al. [], 1-(3-bromopropyl)pyrrole acts as a nucleophile, effectively terminating the living carbocationic polymerization of isobutylene. The pyrrole ring, with its electron-rich nature, attacks the positively charged carbocation at the growing polyisobutylene chain end. This results in the covalent attachment of the 1-(3-bromopropyl)pyrrole moiety to the polymer chain. Interestingly, the reaction yields a mixture of isomers where the polyisobutylene chain is attached to either the C2 or C3 position of the pyrrole ring. The researchers observed a specific isomer ratio (C2/C3) influenced by the length of the alkylene tether in the N-(ω-haloalkyl)pyrrole quenching agent [].
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